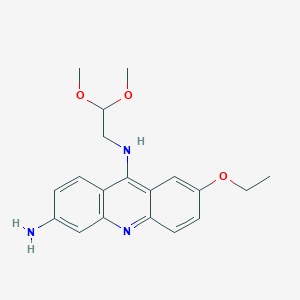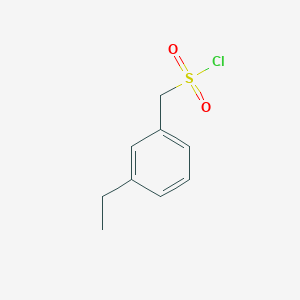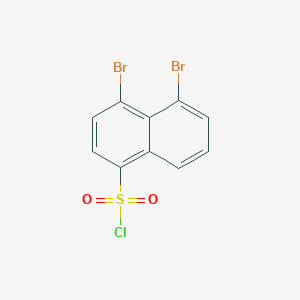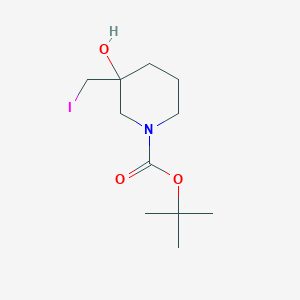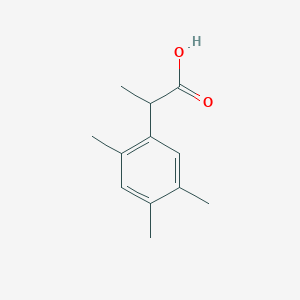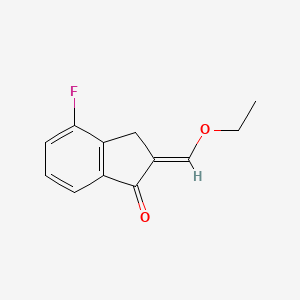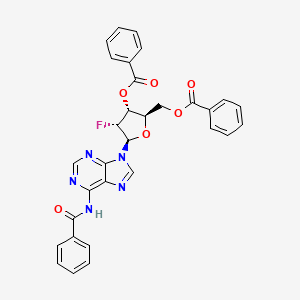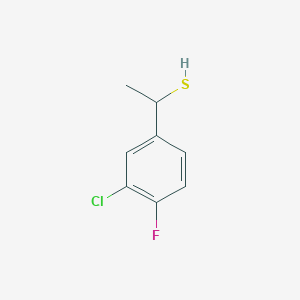
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H8ClFS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 3-chloro-4-fluorophenyl group
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-fluorophenyl)ethane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzene and ethane-1-thiol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the oxidation of the thiol group. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with the halogenated benzene derivative.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like nitric acid (HNO3) for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation with H2O2 can yield sulfonic acids, while nitration with HNO3 can introduce nitro groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(3-Chloro-4-fluorophenyl)ethane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the aromatic ring can engage in π-π interactions with aromatic amino acids, influencing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
1-(3-Chloro-4-fluorophenyl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(3-Chloro-4-fluorophenyl)ethane-1-ol: This compound has a hydroxyl group (-OH) instead of a thiol group, leading to different chemical reactivity and biological activity.
1-(3-Chloro-4-fluorophenyl)ethane-1-amine: The presence of an amine group (-NH2) alters the compound’s basicity and potential interactions with biological targets.
1-(3-Chloro-4-fluorophenyl)ethane-1-carboxylic acid: The carboxylic acid group (-COOH) introduces acidity and the ability to form salts and esters.
Propiedades
Fórmula molecular |
C8H8ClFS |
|---|---|
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)ethanethiol |
InChI |
InChI=1S/C8H8ClFS/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3 |
Clave InChI |
CSPBXNLFMWEQNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)F)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]acetic acid hydrochloride](/img/structure/B15240841.png)
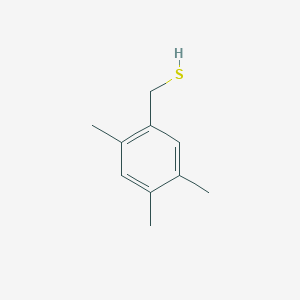

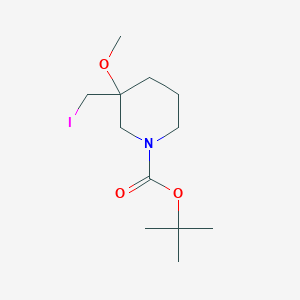
![1-Azaspiro[3.6]decane](/img/structure/B15240871.png)
